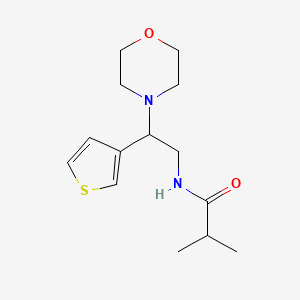

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide

Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide is a synthetic organic compound characterized by a morpholino ring (a six-membered heterocycle containing one nitrogen and two oxygen atoms), a thiophen-3-yl substituent (a five-membered aromatic ring with one sulfur atom), and an isobutyramide group. However, the provided evidence lacks direct pharmacological or synthetic data on this compound, necessitating structural and functional comparisons with analogs for insights.

Properties

IUPAC Name |

2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11(2)14(17)15-9-13(12-3-8-19-10-12)16-4-6-18-7-5-16/h3,8,10-11,13H,4-7,9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQYAWXWUCMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(C1=CSC=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This reaction is carried out using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and heating methods suggest that scalable production could be achieved with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Reductive Amination of Carboxylic Acids

A scalable method for tertiary amines involves reductive amination of carboxylic acids with morpholine derivatives. For example:

-

Step 1 : 4-Fluorobenzoic acid reacts with morpholine in toluene under reflux with phenylsilane, forming an amide intermediate .

-

Step 2 : Zinc acetate catalyzes the reduction of the amide to the tertiary amine .

Analogous Application :

Replacing 4-fluorobenzoic acid with thiophene-3-carboxylic acid would yield intermediates for N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide.

Key Conditions :

| Reagent | Role | Example Quantities |

|---|---|---|

| Phenylsilane | Reducing agent | 0.75 mmol per 1.5 mmol acid |

| Zinc acetate | Catalyst | 10–20 mol% |

| Toluene | Solvent | 1.2 mL per 1.5 mmol acid |

Photoredox-Catalyzed Amidation

Visible-light-mediated amidation of alcohols with amines offers a green alternative:

-

Example : Benzyl alcohol reacts with morpholine under [Ru(bpy)₃Cl₂] catalysis, TBHP oxidant, and AcOEt solvent (83% yield) .

Adaptation :

Using 2-(thiophen-3-yl)ethanol and isobutyramide under similar conditions could form the target compound.

Amide Hydrolysis

The isobutyramide group is susceptible to acidic/basic hydrolysis:

-

Product : 2-Morpholino-2-(thiophen-3-yl)ethylamine.

Electrophilic Thiophene Substitution

The thiophen-3-yl group undergoes electrophilic substitution (e.g., nitration, halogenation):

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 2-position .

-

Bromination : Br₂/FeBr₃ yields 2-bromothiophene derivatives .

Morpholine Ring Functionalization

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in CH₂Cl₂/NaHCO₃ .

-

Acylation : Acetic anhydride in pyridine acetylates the secondary amine .

Biological Activity (Analogous Systems)

While direct data on this compound is unavailable, structurally related compounds exhibit:

-

Antibacterial Activity : Benzothiazole-thiophene hybrids show MIC values of 0.10–0.25 mg/ml against S. aureus and E. coli .

-

Kinase Inhibition : Morpholine-containing thienopyrimidines inhibit PI3K (IC₅₀ = 1–10 nM) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (analogous to PubChem CID 46737131) .

-

Oxidative Stability : TBHP or O₂ may oxidize the thiophene ring .

Analytical Data

19F NMR : Trifluorotoluene internal standard confirms yield (146 mg per 1 mmol product) .

HPLC-MS : Expected [M+H]⁺ = 323.2 (C₁₅H₂₂N₂O₂S).

Scientific Research Applications

Biochemical Analysis

Enzyme Interactions:

The compound may interact with various enzymes and proteins, influencing metabolic pathways. Initial biochemical analyses suggest that it could serve as a substrate or inhibitor for specific enzymes involved in metabolic regulation.

Cellular Effects:

Studies indicate that N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide may affect cellular processes such as signal transduction and gene expression modulation. However, comprehensive investigations are needed to elucidate these effects fully.

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of functional groups through various chemical reactions, making it useful in creating more complex molecules for pharmaceuticals and materials science.

Material Development

The properties of this compound lend themselves to applications in developing new materials, particularly in polymers and catalysts. Its ability to modify physical properties can be harnessed in creating materials with specific characteristics suitable for industrial applications.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Further studies are required to determine its mechanism of action and efficacy in vivo.

Case Study 2: Enzyme Interaction

Preliminary biochemical assays indicate that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. Detailed kinetic studies are necessary to quantify these interactions and assess their biological significance.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as urease, by binding to the active site and preventing substrate access . Additionally, its structural features allow it to interact with cellular membranes and proteins, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Thiophene-Containing Compounds

| Compound Name | Thiophene Position | Key Functional Groups | Potential Properties |

|---|---|---|---|

| N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide | 3-yl | Morpholino, Isobutyramide | High solubility, metabolic stability |

| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | 3-yl | Naphthyloxy, Methylamine | Lipophilic, moderate bioavailability |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 2-yl | Hydroxyl, Methylamine | Polar, short half-life |

| 3-Chloro-N-phenyl-phthalimide | N/A | Phthalimide, Chloro | Polymer precursor, low solubility |

Research Findings and Methodologies

- For example, exact-exchange functionals (e.g., Becke’s 1993 work) improve accuracy in thermochemical calculations, which could aid in optimizing the target compound’s synthesis .

- Crystallography : SHELX software () is widely used for resolving crystal structures of small molecules. If the target compound’s structure were experimentally determined, SHELXL would likely refine its bond lengths and angles, providing insights into conformational stability .

Biological Activity

Overview

N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide is a compound characterized by its unique structural features, including a morpholine ring, a thiophene ring, and an isobutyramide group. These components contribute to its potential biological activities, which are currently being explored in various pharmacological contexts.

The molecular formula for this compound is , with a molecular weight of 282.40 g/mol. Its structural complexity suggests potential interactions with biological macromolecules, including proteins and enzymes, which may lead to diverse biological effects.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : It is hypothesized that this compound interacts with various enzymes, potentially acting as an inhibitor or activator, thereby influencing metabolic pathways.

- Cellular Effects : Initial investigations suggest significant effects on cellular processes, possibly altering gene expression and impacting cell viability in various models.

Biological Activity

Research into the biological activity of this compound has shown promise in several areas:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzamides have been shown to inhibit topoisomerase II and act as potential anticancer agents. The unique structure of this compound may enhance its efficacy against specific cancer types through targeted action on tumor cells .

Antimicrobial Properties

The compound is under investigation for its antimicrobial potential. Similar compounds have demonstrated activity against various pathogens, suggesting that this compound could serve as a lead compound in the development of new antimicrobial therapies .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Topoisomerase Inhibition : A study demonstrated that certain benzamide derivatives effectively inhibited topoisomerase II, leading to apoptosis in cancer cells . This mechanism may be relevant for this compound, given its structural similarities.

- Immune Modulation : Research has shown that similar compounds can modulate immune responses by interacting with immune checkpoint proteins like PD-1/PD-L1. This suggests potential applications in immunotherapy .

- Antiviral Activity : Compounds targeting phosphatidylinositol 4-Kinase IIIβ (PI4K IIIβ) have shown antiviral properties against RNA viruses. Given the structural features of this compound, it may also exhibit similar antiviral activity .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | Structure | Anticancer |

| N-(4-chloro-benzamide derivative) | Structure | Antiviral |

| N-(substituted thiophene derivative) | Structure | Antimicrobial |

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy at varying dosages.

- Mechanistic Studies : Detailed exploration of the molecular mechanisms through which this compound exerts its effects on target cells.

- Toxicology Assessments : Evaluating potential toxic effects and establishing safety profiles for clinical applications.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(2-morpholino-2-(thiophen-3-yl)ethyl)isobutyramide?

- Methodological Answer : The synthesis typically involves:

Thiophene functionalization : Introducing reactive groups (e.g., amines) to the thiophene ring via electrophilic substitution or cross-coupling reactions .

Morpholine conjugation : Reacting the thiophene intermediate with morpholine derivatives under nucleophilic conditions .

Amide bond formation : Coupling the morpholino-thiophene intermediate with isobutyric acid using carbodiimide reagents (e.g., EDC/HOBt) .

- Key Challenges : Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and temperature to prevent side reactions, particularly hydrolysis of the morpholino group .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm the presence of the morpholino ring (δ ~3.6 ppm for N-CH) and thiophene protons (δ ~6.8–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H] at m/z ~353.2) .

- X-ray Crystallography : For resolving stereochemistry, though challenges arise due to conformational flexibility in the ethyl linker .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies:

- Acidic/alkaline hydrolysis : Monitor amide bond cleavage via HPLC at pH 2–12 .

- Thermal stability : Use TGA/DSC to assess decomposition above 150°C, common for morpholine-containing compounds .

- Storage Recommendations : Store at −20°C in inert atmospheres to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Screen parameters like solvent (polar aprotic > polar protic), catalyst loading (e.g., 10 mol% Pd for cross-coupling), and reaction time (12–24 hr) .

- Continuous Flow Chemistry : Improve reproducibility and reduce side products via microreactors, especially for exothermic amidation steps .

- Purification : Use preparative HPLC with C18 columns and isocratic elution (ACN:HO 70:30) to isolate high-purity fractions (>98%) .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs), focusing on hydrogen bonding with the morpholino oxygen and hydrophobic interactions with the thiophene ring .

- MD Simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. How can contradictions in reported biological data for this compound be resolved?

- Methodological Answer :

- Dose-Response Repetition : Perform independent in vitro assays (e.g., IC determination in cancer cell lines) with standardized protocols .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

- SAR Studies : Modify the isobutyramide or thiophene groups and compare activity trends to isolate pharmacophores .

Q. What strategies address crystallization challenges for X-ray structure determination?

- Methodological Answer :

- Co-Crystallization : Add small-molecule additives (e.g., heptane triacid) to stabilize flexible regions .

- Cryo-Crystallography : Collect data at 100 K to reduce thermal motion artifacts .

- SHELXL Refinement : Apply restraints for disordered morpholino/thiophene moieties and validate with R values < 0.25 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.